2,6-Bis(4-chlorophenyl)aniline
Description
Overview of 2,6-Diaryl Anilines in Organic Chemistry
2,6-Diaryl anilines are a class of organic compounds characterized by an aniline (B41778) core substituted at the 2 and 6 positions with aryl groups. This structural motif imparts significant steric hindrance around the central amino group, which is a key feature influencing their chemical reactivity and application. rsc.org These compounds are valuable as advanced intermediates and as ligands in catalysis. rsc.org The steric bulk provided by the flanking aryl rings can stabilize reactive metal centers, preventing unwanted side reactions or decomposition of catalytic species. rsc.org
The synthesis of 2,6-diaryl anilines can be achieved through various methods, with transition metal-catalyzed cross-coupling reactions being particularly prominent. A common and effective route is the Suzuki coupling reaction, which involves the reaction of a 2,6-dihaloaniline (such as 2,6-dibromoaniline) with an appropriate arylboronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0). acs.org This method allows for the direct formation of the C-C bonds between the aniline and aryl rings. acs.org Other synthetic strategies include multi-component reactions and C-H amidation processes, which offer alternative pathways to these sterically crowded molecules. thieme.dersc.orgbeilstein-journals.org
The acidity and electronic properties of 2,6-diaryl anilines are influenced by substituents on the flanking aryl rings. Studies on series of these anilines have shown that the acidity is sensitive to para-substituents, with electron-withdrawing groups increasing the acidity of the anilinium ion. acs.org The unique spatial arrangement of the aryl groups can also lead to through-space cation−π interactions, where the hydrogens of the anilinium cation (NH3+) associate with the electron-rich flanking aromatic rings, contributing to the stability of the protonated form. acs.org
Table 1: Synthesis Methods for Diaryl Anilines and Related Compounds
| Product Type | Synthesis Method | Reactants | Catalyst/Reagents | Key Features |
|---|---|---|---|---|
| 2,6-Diaryl Anilines | Suzuki Coupling | 2,6-Dibromoaniline (B42060), Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Effective for creating C-C bonds to form sterically hindered anilines. acs.org |
| Diaryl Sulfonamides | One-Pot C-H Amidation | Activated arenes, Primary sulfonamides | Fe and Cu catalysts | One-pot synthesis of pharmaceutically relevant compounds. thieme.de |
| N²,6-Diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines | One-Pot Three-Component Condensation & Dimroth Rearrangement | Cyanoguanidine, Anilines, Benzaldehydes | HCl, NaOH | Efficient one-pot protocol from simple, readily available reagents. rsc.org |
| 2-Benzyl N-Substituted Anilines | Imine Condensation–Isoaromatization | (E)-2-Arylidene-3-cyclohexenones, Primary amines | Catalyst- and additive-free | Mild conditions and operational simplicity. beilstein-journals.org |
Significance of Halogenated Phenyl Moieties in Chemical Synthesis and Design
Halogenated phenyl groups, particularly those containing chlorine, are crucial structural elements in chemical synthesis and design, with wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. researchgate.netmdpi.com The incorporation of a chlorine atom onto a phenyl ring significantly alters the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. researchgate.netmdpi.com
In drug design, the introduction of chlorine is a well-established strategy to enhance the therapeutic profile of a molecule. chemrxiv.org Chlorine atoms can improve binding affinity and selectivity for protein targets through specific interactions like halogen bonding. nih.govnih.gov Halogen bonding is a directional, noncovalent interaction between an electropositive region on the halogen atom (the σ-hole) and a negative site, such as a carbonyl oxygen in a protein backbone. nih.gov This interaction can contribute significantly to the stability of a ligand-protein complex. nih.govnih.gov Furthermore, halogenation can block sites of metabolic degradation, thereby improving the pharmacokinetic properties of a drug. researchgate.net Numerous FDA-approved pharmaceuticals contain meta-chloro aniline or phenol (B47542) structures, highlighting the importance of this moiety. nih.gov
Beyond pharmaceuticals, chlorinated anilines and related compounds are important intermediates in the synthesis of dyes, pigments, and pesticides. mdpi.comscirp.org The versatile reactivity of the aryl chloride bond allows for its conversion into a wide range of other functional groups via cross-coupling chemistry, making these compounds valuable synthetic building blocks. researchgate.netnih.gov In materials science, chlorinated anilines have been used as molecular templates in crystal engineering to control the solid-state assembly of molecules and facilitate photoreactions. acs.orgresearchgate.net For instance, they can align reactant molecules through a combination of hydrogen bonding and π–π stacking interactions, enabling specific cycloaddition reactions in the solid state. acs.org
Table 2: Impact of Halogenation on Molecular Properties
| Property | Effect of Chlorine Introduction | Rationale/Mechanism | Application Area |
|---|---|---|---|
| Binding Affinity | Can increase affinity for biological targets. | Formation of halogen bonds with protein active sites. nih.govnih.gov | Medicinal Chemistry, Drug Design |
| Metabolic Stability | Often increases by blocking metabolic sites. | C-Cl bond is more stable to enzymatic degradation than C-H. researchgate.net | Pharmaceuticals |
| Lipophilicity | Generally increases. | Chlorine is more lipophilic than hydrogen. researchgate.net | Drug Design, Agrochemicals |
| Reactivity | Provides a reactive handle for further synthesis. | Aryl chlorides can participate in cross-coupling reactions. researchgate.netnih.gov | Organic Synthesis, Materials Science |
| Crystal Packing | Can direct molecular assembly. | Participation in noncovalent interactions like hydrogen bonds and π-stacking. acs.org | Crystal Engineering, Materials Science |
Current Research Landscape of 2,6-Bis(4-chlorophenyl)aniline and its Structural Analogs
The current research landscape for this compound places it within the broader context of sterically hindered diaryl anilines and substituted triphenylamines, which are investigated for their structural properties and potential applications. The synthesis of this compound can be accomplished using the Suzuki coupling methodology, reacting 2,6-dibromoaniline with 4-chlorophenylboronic acid. acs.org This approach provides a direct route to the target molecule.
Structural analogs of this compound have been synthesized and characterized, providing insight into the effects of different substituents. For example, research into the conversion of 2,6-dihaloanilines (where the halogen is Cl or Br) with 1-fluoro-4-nitrobenzene (B44160) led to the formation of tetra-substituted triphenylamines, specifically 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline and its dibromo counterpart. iucr.org X-ray crystallography of these compounds revealed that the central triphenylamine (B166846) nitrogen atom is virtually planar, with the N atom showing only marginal displacement from the plane of the three connecting carbon atoms. iucr.org The dihedral angles between the benzene (B151609) rings are significant, indicating a highly twisted conformation due to steric hindrance. iucr.org
The study of these analogs demonstrates how different halogen and nitro substituents influence crystal packing and intermolecular interactions. In the structures of 2,6-dichloro- and 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline, the crystal packing is consolidated by weak C-H···O interactions and halogen···oxygen contacts that are shorter than the sum of their van der Waals radii, forming a three-dimensional network. iucr.org
Table 3: Research Findings on this compound and Structural Analogs
| Compound | Synthesis Precursors | Key Structural Features | Intermolecular Interactions |
|---|---|---|---|
| This compound | 2,6-Dibromoaniline, 4-Chlorophenylboronic acid | Sterically hindered aniline core. acs.org | Expected to form cation-π interactions when protonated. acs.org |
| 2,6-Dichloro-N,N-bis(4-nitrophenyl)aniline | 2,6-Dichloroaniline, 1-Fluoro-4-nitrobenzene | Nearly planar triphenylamine N atom; twisted conformation with large dihedral angles between rings. iucr.org | C-H···O interactions and Cl···O contacts consolidate crystal packing. iucr.org |
| 2,6-Dibromo-N,N-bis(4-nitrophenyl)aniline | 2,6-Dibromoaniline, 1-Fluoro-4-nitrobenzene | Isotypic with the dichloro analog; nearly planar N atom and twisted conformation. iucr.org | C-H···O interactions and Br···O contacts form a 3D network. iucr.org |
| 2,6-Diaryl-anilines (general) | 2,6-Dihaloanilines, Arylboronic acids | Flanking aryl rings create significant steric bulk around the amino group. rsc.orgacs.org | Stabilizing cation-π interactions in the protonated form. acs.org |
Structure
3D Structure
Properties
CAS No. |
647835-40-3 |
|---|---|
Molecular Formula |
C18H13Cl2N |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
2,6-bis(4-chlorophenyl)aniline |
InChI |
InChI=1S/C18H13Cl2N/c19-14-8-4-12(5-9-14)16-2-1-3-17(18(16)21)13-6-10-15(20)11-7-13/h1-11H,21H2 |
InChI Key |
VVLGCVUOLYIZNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)Cl)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Advanced Structural Elucidation and Characterization
Spectroscopic Analysis
However, the execution of this analysis is hampered by the absence of specific experimental values for 2,6-Bis(4-chlorophenyl)aniline in the searched literature. While data exists for structurally related compounds, such as other substituted anilines or molecules containing 4-chlorophenyl groups, presenting this information would not adhere to the strict focus on the title compound.
Therefore, at present, a detailed article with the requested data tables and in-depth research findings for this compound cannot be generated. Further experimental research would be required to produce the necessary data for a complete structural elucidation and characterization as outlined.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,6-Bis(4-chlorophenyl)aniline, DFT calculations, likely using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to determine its optimized molecular geometry in the ground state. acs.orgresearchgate.net These calculations would yield key structural parameters, including:
Bond Lengths: The distances between bonded atoms (e.g., C-N, C-C, C-Cl, N-H).
Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, Cl-C-C).
Dihedral Angles: The torsional angles that define the 3D orientation of the phenyl rings relative to the central aniline (B41778) plane. The steric hindrance caused by the two ortho-substituted 4-chlorophenyl groups would likely force them to twist significantly out of the plane of the central aniline ring.
A comparison between theoretically calculated parameters and experimental data, if available from X-ray crystallography, would be crucial for validating the chosen computational model. eurjchem.comeurjchem.com
Hypothetical Data Table: Optimized Geometric Parameters
| Parameter | Calculated Value (DFT/B3LYP) |
|---|---|
| C-N Bond Length (Å) | Data not available |
| C-Cl Bond Length (Å) | Data not available |
| C-N-C Bond Angle (°) | Data not available |
HOMO-LUMO Energy Gap Analysis and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's electronic properties and chemical reactivity.
HOMO: Represents the ability to donate an electron. For this compound, the HOMO would likely be localized on the electron-rich aniline nitrogen and the central phenyl ring.
LUMO: Represents the ability to accept an electron. The LUMO would be expected to be distributed across the π-systems of the chlorophenyl rings.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net A smaller energy gap suggests higher reactivity and easier electronic transitions. researchgate.net Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectra (UV-Vis), correlating the calculated electronic transitions with observed absorption maxima. acs.org
Hypothetical Data Table: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. metall-mater-eng.com The MEP surface is colored to represent different potential values:
Red/Yellow: Regions of negative electrostatic potential (electron-rich), indicating sites susceptible to electrophilic attack. These would be expected around the nitrogen atom and the chlorine atoms.
Blue: Regions of positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amine proton.
The MEP map for this compound would provide a clear picture of its charge topography, highlighting the electronegative nitrogen and chlorine atoms as potential sites for interaction. dntb.gov.ua
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (AIM) is used to analyze the electron density topology to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) between atoms, AIM analysis can confirm the presence and quantify the strength of intramolecular hydrogen bonds or other weak interactions that might influence the molecule's conformation and stability.
Reactivity and Stability Assessments
The data from FMO analysis (HOMO-LUMO gap) and MEP mapping are used to assess the global and local reactivity of the molecule. Several quantum chemical descriptors can be calculated from the HOMO and LUMO energies to quantify reactivity:
Ionization Potential (I ≈ -EHOMO)
Electron Affinity (A ≈ -ELUMO)
Electronegativity (χ = (I+A)/2)
Chemical Hardness (η = (I-A)/2)
Electrophilicity Index (ω = χ²/2η)
A high HOMO-LUMO gap and high chemical hardness would suggest high stability and low reactivity. researchgate.net Conversely, a low energy gap would indicate a molecule that is more polarizable and reactive.
Linear and Nonlinear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. metall-mater-eng.comacs.org Computational methods can predict these properties by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net The magnitude of the first hyperpolarizability (β) is a key measure of second-order NLO activity. For this compound, the twisted arrangement of the phenyl rings and the presence of electron-donating (amine) and electron-withdrawing (chloro) groups could potentially lead to interesting NLO properties.
Hypothetical Data Table: Calculated NLO Properties
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | Data not available |
| Mean Polarizability (α) (esu) | Data not available |
Supramolecular Interactions and Crystal Engineering
Hydrogen Bonding Networks in the Solid State
A description of the hydrogen bonding networks requires the identification of hydrogen bond donors (like the N-H group of the aniline) and acceptors, and the geometric parameters of these bonds (distances and angles) as determined from a crystal structure. Without this data, any discussion would be purely speculative.
Crystal Packing Arrangements and Lattice Dynamics
The arrangement of molecules in the crystal lattice, including the formation of common motifs like chains, layers, or more complex three-dimensional networks, is fundamental to crystal engineering. Understanding these arrangements and the associated lattice dynamics is predicated on having the unit cell parameters and space group information, which are products of a crystal structure determination. In the absence of this data for 2,6-Bis(4-chlorophenyl)aniline, this section cannot be elaborated upon.
Research Applications in Catalysis and Materials Science
Ligand Design for Transition Metal Catalysis
The design of ligands is a cornerstone of homogeneous catalysis, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. Sterically demanding ligands are particularly crucial for stabilizing reactive metal centers and promoting challenging chemical transformations. rutgers.edusemanticscholar.org
Aniline (B41778) derivatives with bulky substituents at the 2- and 6-positions are a well-established class of precursors for such ligands. nih.govrsc.org The ortho substituents create a sterically congested pocket around the nitrogen atom, which, upon coordination to a transition metal, can protect the metal center and influence the substrate's approach. rutgers.edu The structure of 2,6-Bis(4-chlorophenyl)aniline, with its two large chlorophenyl groups, fits this design principle, making it a promising candidate for developing novel ligands. While direct synthesis of ligands from this specific aniline is not extensively documented, its architecture is analogous to other 2,6-disubstituted anilines that have been successfully used in catalysis. For instance, compounds like 2,6-dimethylaniline (B139824) and 2,6-diisopropylaniline (B50358) are foundational in the synthesis of N-heterocyclic carbenes (NHCs) and bis(imino)pyridine ligands, which are highly effective in a range of catalytic reactions. rutgers.eduresearchgate.net The introduction of the 4-chlorophenyl groups, as seen in the target molecule, would not only contribute significant steric bulk but also introduce specific electronic effects due to the electron-withdrawing nature of the chlorine atoms, allowing for the fine-tuning of a catalyst's electronic properties. organic-chemistry.orgnih.gov
Formation of Metal Complexes and Their Catalytic Activity (e.g., Polymerization)
Ligands derived from sterically hindered anilines readily form stable complexes with various transition metals, including palladium, nickel, and iron. organic-chemistry.orgnih.govmst.edu These metal complexes are often highly active pre-catalysts for important organic transformations, most notably olefin polymerization. researchgate.netseahipublications.org The bulky ligand framework helps to generate a highly active, coordinatively unsaturated metal center upon activation, while also influencing the properties of the resulting polymer, such as molecular weight and branching. mst.edu
To illustrate this principle, research on analogous systems using ligands derived from other 2,6-disubstituted anilines provides valuable insight. In one study, iron complexes bearing ligands synthesized from 2,6-dimethylaniline and 2,4,6-trimethylaniline (B148799) were used as pre-catalysts for the polymerization of ethylene (B1197577). researchgate.netseahipublications.org Upon activation with methylaluminoxane (B55162) (MAO), these complexes demonstrated notable catalytic activity, converting ethylene gas into polyethylene. seahipublications.org
The performance of these structurally related catalysts highlights the potential of systems based on this compound. A hypothetical metal complex derived from this aniline would be expected to exhibit catalytic activity, with the electronic influence of the chloro-substituents potentially modulating its performance.
| Pre-catalyst Ligand Precursor | Metal Center | Activator | Polymer Yield (g) | Catalytic Activity (g PE/mol Ni·h) |
|---|---|---|---|---|
| 2,6-dimethylaniline | Fe | MAO | 0.54 | Data Not Provided |
| 2,4,6-trimethylaniline | Fe | MAO | 0.26 | Data Not Provided |
| 2,6-dibenzhydryl-N-(2-(p-tolyl)iminoacenaphthylenylidene)-4-chloroaniline | Ni | MAO | Data Not Provided | 1.5 x 10⁷ |
This table presents representative data from studies on catalysts derived from aniline analogues to illustrate the concept of polymerization catalysis. Data for the 2,6-dimethylaniline and 2,4,6-trimethylaniline systems are from Soroh et al. (2022) researchgate.netseahipublications.org, and activity for the nickel-based catalyst is from a study on related bulky aniline ligands mst.edu.
Development of Novel Materials with Tailored Properties
Beyond their use in catalysis, functionalized aniline derivatives serve as essential building blocks for high-performance polymers and materials. Their rigid structure and potential for chemical modification allow for the synthesis of materials with tailored thermal, mechanical, and electronic properties. rsc.org
Aromatic diamines with sterically hindered structures, for example, are of significant interest as curing agents for epoxy resins and as monomers for polyurethanes and polyimides. nih.govpatsnap.com Compounds like 4,4′-methylenebis(2,6-diethylaniline) and its chlorinated analogue, 4,4′-methylenebis(3-chloro-2,6-diethylaniline), are used as hardeners that impart superior properties to the final polymer network. nih.gov The bulky groups at the ortho positions influence the reactivity of the amine and the geometry of the resulting polymer chains, thereby affecting material characteristics such as gelation time and thermal stability. nih.gov
Given its structure, this compound could potentially be incorporated as a monomer or a modifying agent in polymer synthesis. Its use could lead to polyanilines or polyimides with enhanced thermal resistance and specific electronic properties conferred by the chlorophenyl groups. The modification of aniline monomers is a known strategy to alter the morphology, solubility, and conductivity of the resulting polymers for applications such as chemical sensors. rsc.org The rigid, bulky nature of the this compound structure could be leveraged to create materials with unique processing characteristics and performance attributes.
Explorations in Biological and Biochemical Contexts in Vitro
Antimicrobial Activity Investigations (Antibacterial and Antifungal)
No published studies were identified that have specifically investigated the antibacterial or antifungal activity of 2,6-Bis(4-chlorophenyl)aniline. Therefore, no data on its potential efficacy against microbial pathogens is currently available.
Enzyme Inhibitory Activity
There is no available research that has explored the enzyme inhibitory activity of this compound. Its potential to act as an inhibitor for any specific enzyme has not been reported in the scientific literature.
DNA and Protein Binding Interactions (e.g., BSA, DNA)
No experimental data from studies on the binding interactions of this compound with biological macromolecules such as Bovine Serum Albumin (BSA) or Deoxyribonucleic Acid (DNA) could be located.
Molecular Docking Simulations for Biological Targets
There are no published molecular docking studies that have simulated the interaction of this compound with any biological targets. Such computational analyses, which could predict binding affinities and modes, have not been reported for this compound.
In Vitro Cellular Activity (e.g., Cytotoxicity)
Investigations into the in vitro cellular effects of this compound, including its potential cytotoxicity against various cell lines, have not been documented in the available scientific literature.
In Vitro Metabolic Pathway Elucidation
No studies on the in vitro metabolism of this compound were found. As a result, its metabolic fate and the potential formation of metabolites in a biological system have not been determined.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2,6-Bis(4-chlorophenyl)aniline, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between chlorinated aromatic precursors. For example, a related triazine derivative was synthesized by refluxing p-chlorotrichlorophenylmethane with p-chlorobenzonitrile in 1,2-dichloroethane, followed by reaction with N-phenylthiourea . Key parameters include temperature control (e.g., reflux at 80–100°C), solvent selection (polar aprotic solvents enhance reactivity), and purification via recrystallization (e.g., dichloromethane/diethyl ether systems). Yield optimization requires stoichiometric balancing and inert atmosphere conditions to prevent oxidation.
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups such as N–H stretches (~3240 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) .
- NMR Spectroscopy : NMR (DMSO-d₆) reveals aromatic proton environments (δ 7.53–8.57 ppm for 13H) and NH signals (δ 10.82 ppm) .
- Elemental Analysis : Confirms purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization using solvent pairs (e.g., dichloromethane/ether) is preferred for high-purity crystalline products . Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts. HPLC with ≥95% purity thresholds ensures compliance with analytical standards, particularly for biological assays .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, a tetrahydropyridine derivative (C₃₄H₃₂Cl₂N₂O₂) was analyzed in a triclinic system (space group P1), with unit cell parameters a = 10.0851 Å, b = 12.4340 Å, and interaxial angles α = 113.405°, β = 102.233° . SHELXL software refines structures by minimizing residuals (R-factors < 5%), while SHELXS solves phase problems via direct methods .
Q. What role do substituent effects play in modulating the biological activity of this compound derivatives?
- Methodological Answer : Comparative studies highlight that chlorinated phenyl groups enhance lipophilicity and membrane permeability, while pyridine or triazine moieties introduce hydrogen-bonding interactions. For instance, replacing a phenyl group with pyridine in analogs increased antimicrobial activity by 40% . Structure-activity relationship (SAR) models using DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing groups (e.g., –Cl) stabilize charge-transfer complexes in enzyme binding pockets .
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via UV-Vis spectroscopy (λ = 250–300 nm for aromatic intermediates). Pseudo-first-order rate constants (k) are derived under excess reagent conditions.
- Isotopic Labeling : -labeled aniline precursors track carbon migration pathways in condensation reactions. For example, -labeling confirmed NH proton transfer in triazine formation .
- Mass Spectrometry : High-resolution LC-MS identifies transient intermediates (e.g., iminium ions) with ppm-level accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
